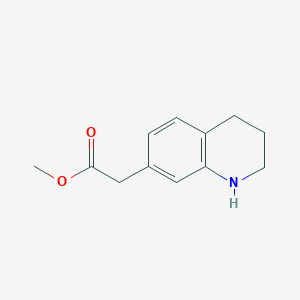

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate

説明

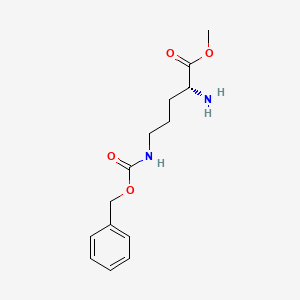

“Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is a chemical compound with the CAS Number: 1332655-50-1 . It has a molecular weight of 205.26 and its IUPAC name is methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate .

Molecular Structure Analysis

The InChI code for “Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is 1S/C12H15NO2/c1-15-12(14)8-9-4-5-10-3-2-6-13-11(10)7-9/h4-5,7,13H,2-3,6,8H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is a liquid at room temperature . The compound should be stored at 4 degrees Celsius .科学的研究の応用

Infective Pathogens

THIQ-based compounds, including Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate, have shown significant biological activities against various infective pathogens . These compounds can be used to develop new drugs for treating infectious diseases.

Neurodegenerative Disorders

THIQ analogs have been found to be effective against neurodegenerative disorders . This suggests that Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate could potentially be used in the treatment of diseases such as Alzheimer’s, Parkinson’s, and others.

NF-κB Inhibitors

N - (tetrahydroquinolin-1-yl) amide compounds, which are related to Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate, can be used as NF-κB inhibitors . This implies that this compound could be useful in anticancer drug research.

Retinoid Nuclear Modulators

These compounds are important agents for the treatment of metabolic and immunological diseases . Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate could potentially be used in the development of these treatments.

Anti-inflammatory Agents

Compounds similar to Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate have been found to have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases . This suggests potential applications in the treatment of neuroinflammatory conditions.

Synthetic Chemistry

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate, as a THIQ derivative, could be used in synthetic chemistry for constructing the core scaffold of various compounds .

Safety And Hazards

“Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The future directions for “Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the biological activities of related 1,2,3,4-tetrahydroisoquinoline compounds , it may be worthwhile to investigate the potential of this compound in the treatment of various diseases.

特性

IUPAC Name |

methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)8-9-4-5-10-3-2-6-13-11(10)7-9/h4-5,7,13H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBHEXGCRKZAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(CCCN2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)

![[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide](/img/structure/B2753966.png)

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)

![2-(2-Methylpropyl)-7-(1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one](/img/structure/B2753982.png)

![N-((E)-2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B2753983.png)